molecular formula C15H14N2O2 B2394351 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid CAS No. 250739-09-4

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid

Cat. No.: B2394351
CAS No.: 250739-09-4
M. Wt: 254.289
InChI Key: WSUVTBQSFHVPMI-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is a chemical compound with the molecular formula C15H14N2O2 It is a derivative of isoquinoline and nicotinic acid, combining the structural features of both these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid typically involves the reaction of 3,4-dihydroisoquinoline with nicotinic acid under specific conditions. One common method involves the use of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux temperature . Another approach uses FeCl3 as a catalyst in toluene at 110°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-2(1H)-yl derivatives: These compounds share the isoquinoline core and exhibit similar chemical properties.

    Nicotinic acid derivatives: Compounds like nicotinamide and nicotinic acid itself are structurally related and have similar biological activities.

Uniqueness

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is unique due to its combination of the isoquinoline and nicotinic acid moieties, which may confer distinct chemical and biological properties not found in other related compounds.

Biological Activity

2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid is a compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14N2O2C_{15}H_{14}N_{2}O_{2} and a molecular weight of 254.29 g/mol. It is characterized by the integration of a nicotinic acid moiety with a dihydroisoquinoline unit, which is significant for its biological interactions. The compound is identified by the CAS number 250739-09-4 and is noted for its irritant properties.

Interaction with Receptors

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which play critical roles in cognitive functions and neuroprotection. Its structural similarity to nicotinic acid suggests that it may function as either an agonist or antagonist depending on the specific receptor subtype involved.

Enzyme Inhibition

The compound has been shown to inhibit various enzymes, including aldo-keto reductase AKR1C3, which is involved in steroid metabolism. This inhibition can disrupt hormonal pathways, potentially affecting cell growth and proliferation in hormone-sensitive tissues such as breast and prostate cells.

Neuroprotective Effects

Studies have highlighted the neuroprotective capabilities of this compound, suggesting its potential in treating neurodegenerative diseases. It modulates neurotransmitter systems, enhancing cognitive functions through its interaction with nAChRs.

Antitumor Activity

Preliminary findings suggest that this compound exhibits anti-proliferative activity against various tumor cell lines. This effect may be attributed to its ability to inhibit tubulin polymerization, a crucial process for cell division.

Comparative Analysis with Related Compounds

Compound Name Structure Type Biological Activity
Nicotinic acidPyridinemonocarboxylicVitamin B3 precursor, lipid metabolism
IsoquinolineIsoquinolineAntimicrobial properties
3,4-DihydroisoquinolineIsoquinolineNeuroprotective effects
1-Methyl-3,4-dihydroisoquinolineIsoquinolineAnalgesic effects
This compound Hybrid structure Neuroprotection, anti-tumor activity

This table illustrates the uniqueness of this compound compared to other compounds, highlighting its potential as a multi-target pharmacological agent.

Study on Neuroprotection

A study published in PubMed Central demonstrated that compounds similar to this compound could enhance neuronal survival under stress conditions by modulating calcium influx through TRP channels . This suggests a pathway through which the compound may exert neuroprotective effects.

Anti-Cancer Research

In another investigation focused on cancer therapy, researchers found that the compound inhibited AKR1C3 activity in vitro, leading to reduced proliferation of cancer cells. The study noted that dosage optimization was crucial for maximizing therapeutic effects while minimizing toxicity .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(19)13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUVTBQSFHVPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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